molecular formula C14H19NO3 B1310729 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid CAS No. 89407-98-7

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid

Cat. No. B1310729
CAS RN: 89407-98-7
M. Wt: 249.3 g/mol
InChI Key: XARCCBKWQPACEO-UHFFFAOYSA-N
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Description

The compound "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their biological activities, which can provide insight into the potential characteristics and behaviors of the compound . Piperidine derivatives are known for their wide range of biological activities, including their role as inhibitors of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to the piperidine ring to enhance biological activity. For instance, the introduction of a benzyl group and a benzoylaminoethyl group to the piperidine nitrogen has been shown to significantly increase anti-AChE activity . Similarly, the introduction of a phthalimidoethyl group to the piperidine ring resulted in potent AChE inhibition . These findings suggest that the synthesis of "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" would likely involve similar strategies to introduce the ethoxy and benzoic acid moieties to the piperidine ring to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA) involved FT-IR, FT-Raman, NMR, and UV spectroscopy to determine its molecular and vibrational structure . The molecular structure is crucial as it influences the biological activity of the compound. The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, revealed that the piperazine ring adopts a chair conformation, which could be relevant to the conformational preferences of "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid" .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, a sulfonate reagent with a substituted piperazine moiety was synthesized for analytical derivatization in liquid chromatography, demonstrating the versatility of piperidine derivatives in chemical reactions . The reactivity of these compounds can be further understood through molecular docking studies, as seen in the analysis of 1-Benzyl-4-(N-Boc-amino)piperidine, which was investigated for its anticancer activity against different protein targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity or basicity of the compound. The spectroscopic analysis of BEPA provided insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) surface map can reveal information about the chemical reactivity of the molecule .

Scientific Research Applications

Crystal Structure Analysis

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid and its derivatives have been studied for their crystal structure to understand their molecular conformation and chemical interactions. For example, the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), revealed that the piperazine ring adopts a chair conformation, with dihedral angles indicating the planar nature of the piperazine and benzene rings, highlighting the compound's potential for further chemical modifications and applications in drug design (Faizi, Ahmad, & Golenya, 2016).

Synthesis and Bioevaluation of Prokinetic Agents

Derivatives of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid have been synthesized and evaluated for their potential as prokinetic agents, which are drugs that enhance gastrointestinal motility. This research has led to the development of new Cinitapride related benzimidazole derivatives, showcasing the importance of such chemical compounds in the development of new therapeutic agents for gastrointestinal disorders (Srinivasulu et al., 2005).

Antimicrobial Activity

Some derivatives of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid have been synthesized and tested for their in vitro antimicrobial activity. These compounds showed variable and modest activity against certain strains of bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Selective Estrogen Receptor Modulators (SERMs)

Research into the synthesis and bioevaluation of novel compounds based on 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid derivatives as potential Selective Estrogen Receptor Modulators (SERMs) has been conducted. These studies contribute to the development of new therapeutic options for conditions sensitive to estrogen, such as certain types of breast cancer (Yadav et al., 2011).

Impurities Identification in Drug Synthesis

Identification and synthesis of impurities in drug batches, including those related to 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid derivatives, play a crucial role in ensuring the safety and efficacy of pharmaceutical products. This research area focuses on the detailed analysis and management of impurities to meet regulatory standards for drug development and manufacturing (Kancherla et al., 2018).

Safety And Hazards

“4-(2-Piperidin-1-yl-ethoxy)-benzoic acid” is classified as an irritant . Other safety and hazard information is not detailed in the retrieved papers.

properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCCBKWQPACEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420889
Record name 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid

CAS RN

89407-98-7
Record name 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-PIPERIDINOETHOXY) BENZOIC ACID HCL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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